

Application Notes and Protocols for Protein Labeling with Azido-PEG5-CH2CO2-NHS

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Compound of Interest

Compound Name: Azido-PEG5-CH2CO2-NHS

Cat. No.: B605868

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Introduction

Azido-PEG5-CH2CO2-NHS is a chemical tool used for the covalent modification of proteins. This reagent facilitates a two-step labeling strategy that offers high specificity and versatility. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.^[1] This initial step introduces a bioorthogonal azide handle onto the protein. The azide group can then be specifically reacted with an alkyne-containing molecule through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).^{[2][3]} This two-step approach allows for the attachment of a wide variety of reporter molecules, including fluorophores, biotin, and drug molecules, to the protein of interest.^{[4][5]} The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the labeled protein in aqueous solutions.^{[6][7]}

Principle of the Method

The protein labeling process using **Azido-PEG5-CH2CO2-NHS** involves two key stages:

- Amine Labeling: The NHS ester of the **Azido-PEG5-CH2CO2-NHS** reagent reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7-9) and results in the formation of a stable amide bond, covalently attaching the azido-PEG linker to the protein.^{[8][9]}

- Bioorthogonal "Click" Chemistry: The introduced azide group serves as a handle for a highly specific and efficient click chemistry reaction. This allows for the covalent attachment of a molecule of interest that contains a complementary alkyne group.[10] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.[11]

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with **Azido-PEG5-CH₂CO₂-NHS**

Parameter	Recommended Value	Notes
Protein Concentration	1 - 10 mg/mL[8]	Higher concentrations can improve labeling efficiency.[1]
Molar Excess of NHS Ester	10 - 20-fold[8][12]	May need optimization depending on the protein and desired degree of labeling.
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS)[13]	pH should be between 7.0 and 9.0.[8][9] Avoid buffers containing primary amines (e.g., Tris, Glycine).[8]
Reaction Time	30 - 60 minutes at Room Temperature or 2 hours on ice[8]	Longer incubation may be needed for less reactive proteins.
Solvent for NHS Ester	Anhydrous DMSO or DMF[13]	The NHS ester is moisture-sensitive.[8]

Table 2: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter	Recommended Value	Notes	---	---	Azide-Labeled Protein	1 - 5 mg/mL		
Alkyne-Reporter Molecule	2 - 5-fold molar excess over protein[3]		Copper (II) Sulfate (CuSO ₄)	1 mM final concentration[3]		Reducing Agent (e.g., Sodium Ascorbate)	5 mM final concentration (prepare fresh)[3]	
			Copper Ligand (e.g., THPTA)	1 mM final				

concentration[3] | | | Reaction Time | 1 - 2 hours at Room Temperature[3] | Protect from light, especially when using fluorescent reporters. |

Experimental Protocols

Protocol 1: Labeling of Proteins with Azido-PEG5-CH₂CO₂-NHS

This protocol outlines the procedure for covalently attaching the azido-PEG linker to a protein of interest.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **Azido-PEG5-CH₂CO₂-NHS**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4[13][8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis cassette for purification[8]

Procedure:

- Prepare the Protein Solution:
 - Dissolve or buffer exchange the protein into the chosen reaction buffer at a concentration of 1-10 mg/mL.[8]
- Prepare the **Azido-PEG5-CH₂CO₂-NHS** Stock Solution:
 - Allow the vial of **Azido-PEG5-CH₂CO₂-NHS** to equilibrate to room temperature before opening to prevent moisture condensation.[8]

- Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[\[8\]](#) Note: The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[\[8\]](#)
- Labeling Reaction:
 - Calculate the required volume of the 10 mM **Azido-PEG5-CH₂CO₂-NHS** stock solution to achieve the desired molar excess (typically 10-20 fold) over the protein.[\[8\]](#)
 - Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[\[8\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[8\]](#)
- Quench the Reaction (Optional):
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Azide-Labeled Protein:
 - Remove the unreacted **Azido-PEG5-CH₂CO₂-NHS** and other small molecules by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[\[8\]](#)
- Storage:
 - Store the purified azide-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to aliquot the protein and store at -20°C or -80°C.[\[14\]](#)

Protocol 2: Click Chemistry Conjugation of an Alkyne-Reporter to the Azide-Labeled Protein (CuAAC)

This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

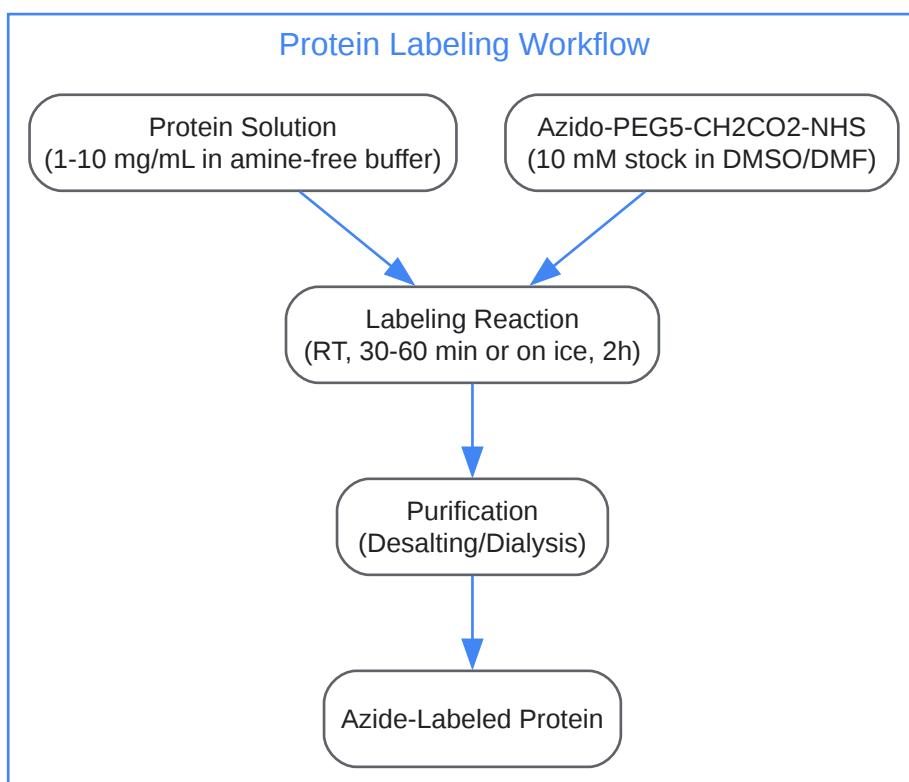
- Purified azide-labeled protein
- Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
- Copper (II) Sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh)[3]
- Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter molecule (2-5 fold molar excess over the protein).[3]
 - Add the copper ligand (e.g., THPTA) to a final concentration of 1 mM.[3]
- Initiate the Click Reaction:
 - In a separate tube, premix the CuSO_4 (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[3]
 - Add the CuSO_4 /sodium ascorbate mixture to the protein solution to start the reaction.
- Incubation:
 - Incubate the reaction for 1-2 hours at room temperature, protected from light (especially if using a fluorescent reporter).[3]
- Purification of the Labeled Protein Conjugate:
 - Remove the excess reagents and byproducts by using a desalting column or by dialysis.

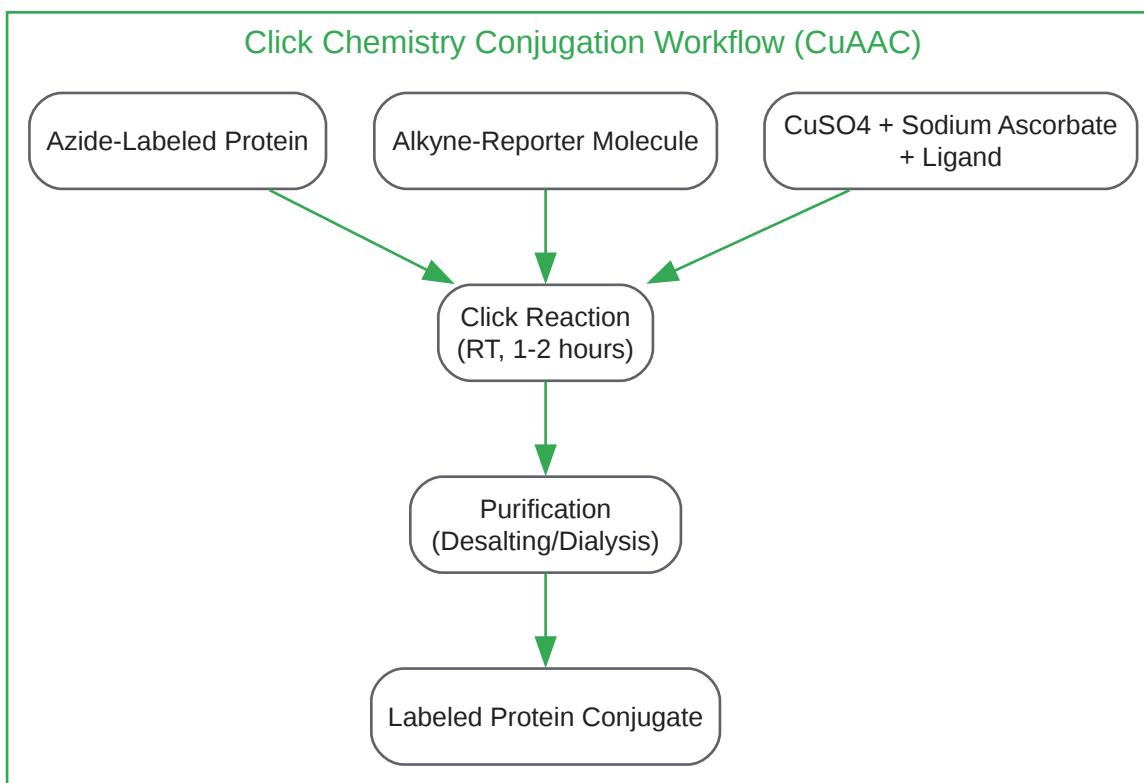
- Analysis and Storage:
 - The degree of labeling can be determined using methods such as UV-Vis spectroscopy (if the reporter is a dye) or mass spectrometry.[1]
 - Store the purified protein conjugate under appropriate conditions, protected from light if it is fluorescently labeled.

Visualizations



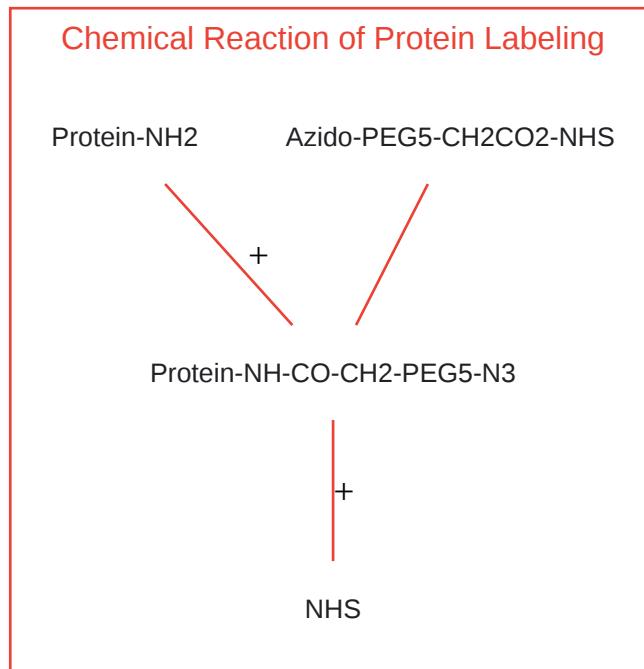
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Caption: Workflow for labeling a protein with **Azido-PEG5-CH2CO2-NHS**.



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Caption: Workflow for CuAAC click chemistry conjugation.



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Caption: Reaction of NHS ester with a primary amine on a protein.

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